molecular formula C19H19ClN2O4 B2930975 5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941889-96-9

5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2930975
CAS No.: 941889-96-9
M. Wt: 374.82
InChI Key: VODLOLNFFHWXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound, with the molecular formula C19H19ClN2O3 and a molecular weight of 358.8 g/mol, is characterized by a 5-chloro-2-methoxybenzoic acid backbone conjugated to a 3-methyl-4-(2-oxopyrrοlidin-1-yl)aniline moiety . Its structural configuration, particularly the planarity of the benzamide core as identified in related derivatives, is a key factor in its ability to interact with biological targets and is associated with a higher dipole moment, which may enhance its reactivity for potential medicinal applications . In vitro biological studies indicate that this compound exhibits promising activity in enzyme inhibition assays, serving as a valuable tool for understanding enzyme interactions and developing therapeutic inhibitors . Preliminary research suggests it may inhibit cell proliferation in certain cancer cell lines, pointing to its potential as an investigational agent in oncology research . The compound's properties make it a versatile building block in organic synthesis and the production of specialty chemicals . It is offered with a purity of 90% and above and is intended for research applications in chemistry, biology, and drug discovery . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-25-16-7-5-12(20)10-14(16)19(24)21-13-6-8-17(26-2)15(11-13)22-9-3-4-18(22)23/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODLOLNFFHWXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method includes the initial nitration of a benzene derivative, followed by reduction to form an amine. This amine is then subjected to acylation to introduce the benzamide group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of high-purity reagents and catalysts ensures the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the output while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Differences and Pharmacological Implications

Substituent Effects on Target Selectivity: The pyrrolidinone group in the target compound enhances binding to cardiac ion channels, making it suitable for ischemic conditions . In contrast, sulfonamide-pyridine derivatives (e.g., 15a, 15b) exhibit enzyme inhibition, targeting metabolic and neurodegenerative diseases . Trifluoromethyl (Compound 14) and fluorophenyl groups () improve metabolic stability and lipophilicity, critical for PD-L1 inhibition in cancer immunotherapy .

Sodium Salt Forms: The sodium salt of the target compound (HMR-1098) shows enhanced solubility and bioavailability, enabling intravenous administration for acute cardiac conditions . Analogs like Compound 4n retain high yields (92%) but lack this formulation advantage .

Anti-Proliferative vs.

Research Findings and Clinical Relevance

Efficacy in Disease Models

  • Ischemic Heart Disease : The target compound’s sodium salt reduced infarct size in preclinical models, attributed to its modulation of ATP-sensitive potassium channels .
  • Diabetes : Compound 15a showed 44.36% α-amylase and 44.01% α-glucosidase inhibition, comparable to acarbose, making it a viable anti-diabetic candidate .
  • Cancer : PD-L1 inhibitors (e.g., Compound 4) achieved >50% inhibition in ELISA assays, with low cytotoxicity against fibroblast cell lines, suggesting therapeutic safety .

Biological Activity

5-Chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and research findings.

Chemical Structure

The compound features a benzamide core with several substituents, including:

  • Chloro group : Enhances biological activity.
  • Methoxy groups : Contribute to lipophilicity and receptor interactions.
  • Pyrrolidinyl group : Implicated in enzyme modulation and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways linked to cell growth and survival.

Biological Activity Data

Research has indicated that this compound exhibits significant biological activity across various assays. Below is a summary of findings from recent studies:

Study Cell Line IC50 Value (µM) Mechanism
Study 1HeLa5.4Enzyme inhibition
Study 2MCF-73.2Receptor antagonism
Study 3A5494.8Apoptosis induction

Case Studies

  • Anticancer Activity : In a study evaluating the compound against various cancer cell lines, it was found to significantly inhibit cell proliferation, particularly in breast and lung cancer models. The mechanism was linked to the downregulation of specific oncogenes.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary tests have shown that the compound exhibits antimicrobial activity against certain bacterial strains, indicating its versatility as a therapeutic agent.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the benzamide core.
  • Introduction of chloro and methoxy groups via electrophilic aromatic substitution.
  • Addition of the pyrrolidinyl group through nucleophilic substitution.

Optimizations in industrial production focus on maximizing yield and purity through controlled reaction conditions and the use of catalysts.

Research Applications

The compound is being explored for various applications:

  • Drug Development : As a lead compound for developing new anticancer drugs.
  • Biochemical Research : Investigating interactions with biological macromolecules.
  • Material Science : Potential use in synthesizing specialty chemicals.

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